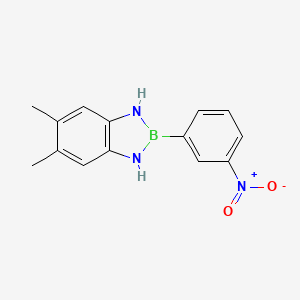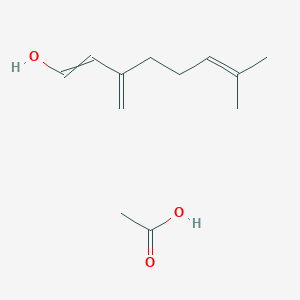![molecular formula C20H24Si B14509987 Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane CAS No. 62654-70-0](/img/structure/B14509987.png)
Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a naphthyl-substituted cyclohexadiene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane typically involves the reaction of a naphthyl-substituted cyclohexadiene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC) or gas chromatography (GC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, recrystallization, or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with reagents such as halogens, acids, or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine), acids (e.g., hydrochloric acid, sulfuric acid), organometallic reagents (e.g., Grignard reagents).
Major Products Formed
Oxidation: Ketones, alcohols.
Reduction: Reduced derivatives with fewer double bonds or hydrogenated products.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
Aplicaciones Científicas De Investigación
Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures. The naphthyl-substituted cyclohexadiene ring provides a stable framework for these interactions, allowing the compound to exert its effects through multiple pathways.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilylbenzene: Similar in structure but with a benzene ring instead of a naphthyl-substituted cyclohexadiene.
Trimethylsilylnaphthalene: Contains a naphthalene ring but lacks the cyclohexadiene moiety.
Trimethylsilylcyclohexadiene: Features a cyclohexadiene ring but without the naphthyl substitution.
Uniqueness
Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane is unique due to the combination of a trimethylsilyl group, a naphthyl-substituted cyclohexadiene ring, and its ability to undergo a wide range of chemical reactions
Propiedades
Número CAS |
62654-70-0 |
|---|---|
Fórmula molecular |
C20H24Si |
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
trimethyl-[(1-naphthalen-1-ylcyclohexa-2,4-dien-1-yl)methyl]silane |
InChI |
InChI=1S/C20H24Si/c1-21(2,3)16-20(14-7-4-8-15-20)19-13-9-11-17-10-5-6-12-18(17)19/h4-14H,15-16H2,1-3H3 |
Clave InChI |
MLHQNCRFRCYMOZ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC1(CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioate](/img/structure/B14509908.png)


![3,3'-[Sulfanediylbis(methylene)]bis(6-chloro-1,3-benzoxazol-2(3H)-one)](/img/structure/B14509920.png)
![(2S)-2-[Ethyl(nitroso)amino]propanoic acid](/img/structure/B14509925.png)
![1-Bromo-4-[2-(4-decylphenyl)ethenyl]benzene](/img/structure/B14509931.png)


![3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid](/img/structure/B14509943.png)




![4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane](/img/structure/B14510005.png)
